molecular formula C15H9ClO4S B14160947 2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride CAS No. 4025-70-1

2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride

Cat. No.: B14160947
CAS No.: 4025-70-1
M. Wt: 320.7 g/mol
InChI Key: UNKDMONJRYEFLO-UHFFFAOYSA-N
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Description

2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the anthracene core. It is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride typically involves the reaction of 2-methyl-9,10-dioxo-9,10-dihydroanthracene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction mixture is usually cooled to maintain a low temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various anthracene derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group. This combination provides distinct reactivity and applications compared to other similar compounds .

Properties

CAS No.

4025-70-1

Molecular Formula

C15H9ClO4S

Molecular Weight

320.7 g/mol

IUPAC Name

2-methyl-9,10-dioxoanthracene-1-sulfonyl chloride

InChI

InChI=1S/C15H9ClO4S/c1-8-6-7-11-12(15(8)21(16,19)20)14(18)10-5-3-2-4-9(10)13(11)17/h2-7H,1H3

InChI Key

UNKDMONJRYEFLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)Cl

Origin of Product

United States

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